molecular formula C8H10N2OS B2780264 N-[1-(1,2-thiazol-5-yl)ethyl]prop-2-enamide CAS No. 2094854-30-3

N-[1-(1,2-thiazol-5-yl)ethyl]prop-2-enamide

Cat. No. B2780264
CAS RN: 2094854-30-3
M. Wt: 182.24
InChI Key: SJDXRDTXASGNCZ-UHFFFAOYSA-N
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Description

N-[1-(1,2-thiazol-5-yl)ethyl]prop-2-enamide is a heterocyclic organic compound . Its chemical structure consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles belong to the azole heterocycles, alongside imidazoles and oxazoles. The thiazole ring is planar, and its aromaticity arises from the delocalization of a lone pair of π-electrons on the sulfur atom. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. It has a pale yellow color, a boiling point of 116–118°C, and a specific gravity of 1.2. Interestingly, the thiazole ring is naturally found in Vitamin B1 (thiamine) , which plays a crucial role in energy release from carbohydrates and normal nervous system functioning .


Synthesis Analysis

The synthesis of thiazole derivatives involves various methods. For instance, the C-H substitution reaction of thiazole can occur catalytically using a palladium/copper system under mild conditions. This process yields 2,5-diarylthiazole derivatives .


Molecular Structure Analysis

The thiazole ring is characterized by its planarity and aromaticity. The π-electron density distribution allows for electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom. The chemical shift of the ring proton falls between 7.27 and 8.77 ppm .


Chemical Reactions Analysis

  • Bleomycine and Tiazofurin : Antineoplastic drugs .

properties

IUPAC Name

N-[1-(1,2-thiazol-5-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-3-8(11)10-6(2)7-4-5-9-12-7/h3-6H,1H2,2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDXRDTXASGNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NS1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1,2-thiazol-5-yl)ethyl]prop-2-enamide

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